5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,2,4-triazine with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted triazine derivatives
Scientific Research Applications
5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or modulate receptors by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, thereby affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
6-aryl-2,4-diamino-1,3,5-triazine: Known for its high thermal stability and use in chemical research.
3,6-disubstituted 1,2,4-triazines: Synthesized through condensation reactions and used in various applications.
Azolo [1,2,4]triazines: Represent a new family of antiviral drugs with structural similarity to known antiviral agents.
Uniqueness
5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one stands out due to its unique combination of an amino group and a phenylsulfanyl group attached to the triazine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
32331-19-4 |
---|---|
Molecular Formula |
C9H8N4OS |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H8N4OS/c10-7-8(12-13-9(14)11-7)15-6-4-2-1-3-5-6/h1-5H,(H3,10,11,13,14) |
InChI Key |
GHFLHLAZJLTBKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NNC(=O)N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.